molecular formula C9H14O4 B13982369 2-Allyl-2-isopropylmalonic acid

2-Allyl-2-isopropylmalonic acid

Cat. No.: B13982369
M. Wt: 186.20 g/mol
InChI Key: MORSFNYILHFXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-2-isopropylmalonic acid is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is characterized by the presence of both allyl and isopropyl groups attached to a malonic acid core. It is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-allyl-2-isopropylmalonic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with allyl bromide and isopropyl bromide in the presence of a strong base such as sodium ethoxide . The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product after hydrolysis and decarboxylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-2-isopropylmalonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nucleophiles in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Scientific Research Applications

2-Allyl-2-isopropylmalonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-allyl-2-isopropylmalonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active intermediates. The allyl and isopropyl groups play a crucial role in determining the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • 2-Allylmalonic acid
  • 2-Isopropylmalonic acid
  • Diethyl malonate

Comparison: 2-Allyl-2-isopropylmalonic acid is unique due to the presence of both allyl and isopropyl groups, which confer distinct chemical properties and reactivity. Compared to 2-allylmalonic acid and 2-isopropylmalonic acid, the dual substitution enhances its versatility in synthetic applications. Diethyl malonate, while structurally similar, lacks the specific functional groups that make this compound valuable in targeted synthesis .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-propan-2-yl-2-prop-2-enylpropanedioic acid

InChI

InChI=1S/C9H14O4/c1-4-5-9(6(2)3,7(10)11)8(12)13/h4,6H,1,5H2,2-3H3,(H,10,11)(H,12,13)

InChI Key

MORSFNYILHFXPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C)(C(=O)O)C(=O)O

Origin of Product

United States

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